molecular formula C26H22N2O3 B1339072 9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate CAS No. 246159-95-5

9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate

Cat. No. B1339072
M. Wt: 410.5 g/mol
InChI Key: BIXVYWAJSHRQFI-SFHVURJKSA-N
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Description

“9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate” is a chemical compound with the CAS Number: 246159-95-5 . It has a molecular weight of 410.47 . The IUPAC name for this compound is (9H-fluoren-9-yl)methyl (S)- (1- (1H-indol-3-yl)-3-oxopropan-2-yl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C26H22N2O3/c29-15-18 (13-17-14-27-25-12-6-5-7-19 (17)25)28-26 (30)31-16-24-22-10-3-1-8-20 (22)21-9-2-4-11-23 (21)24/h1-12,14-15,18,24,27H,13,16H2, (H,28,30)/t18-/m0/s1 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a melting point of 166°C .

Scientific Research Applications

Crystal Structural Analysis

The compound 9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate and its derivatives have been analyzed for their crystal structures, revealing intricate molecular interactions. For instance, in the crystal structure of the title compound (N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine), the molecular plane of the O=C—NH—Cα unit is slightly pyramidalized. The N atom deviates from the basal plane, indicating a reduced character of the sp2 hybrids of the molecular plane. This compound also exhibits interesting intermolecular hydrogen bonds in its crystal structure (Yamada, Hashizume, Shimizu, & Deguchi, 2008).

Material Development for Organic Electronics

Derivatives of 9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate have been synthesized for potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs). Novel host materials based on spirofluorene, indole, and carbazole derivatives were designed and synthesized, displaying promising thermal, photophysical, and electrochemical properties. These materials, used in OLED devices, demonstrated excellent electroluminescent properties, highlighting their potential in green phosphorescent organic light-emitting diodes (Dong et al., 2017).

Chemical Synthesis & Characterization

The compound and its related structures have been central to various chemical synthesis processes. A notable study is the synthesis of 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates using isocyanates derived from several Fmoc-amino acids. These carbamates were obtained as crystalline solids and fully characterized by IR, 1H NMR, 13C NMR, and mass spectrometry, showcasing their utility as building blocks for synthesizing dipeptidyl urea esters (Babu & Kantharaju, 2005).

Photophysical Properties & Sensing Applications

The structural versatility of these compounds has been leveraged in developing sensitive probes for specific applications. For instance, a simple fluorene oligomer was synthesized and used to detect iodide (I(-)) as a colorimetric/fluorometric probe. This compound showed high fluorescence quenching sensitivity and selectivity towards I(-), indicating its potential in analytical applications (Zhao, Yao, Zhang, & Ma, 2012).

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3/c29-15-18(13-17-14-27-25-12-6-5-7-19(17)25)28-26(30)31-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,14-15,18,24,27H,13,16H2,(H,28,30)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXVYWAJSHRQFI-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate

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